molecular formula C8H6F2O2 B1333969 2,4-Difluoro-3-methoxybenzaldehyde CAS No. 870837-66-4

2,4-Difluoro-3-methoxybenzaldehyde

Cat. No.: B1333969
CAS No.: 870837-66-4
M. Wt: 172.13 g/mol
InChI Key: CEEXKEWRNDNTKK-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methoxybenzaldehyde typically involves the introduction of fluorine and methoxy groups onto a benzaldehyde precursor. One common method includes the following steps:

    Nitration: of benzaldehyde to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Diazotization: of the amines followed by to introduce fluorine atoms.

    Methoxylation: to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding acids or other oxidized products.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: 2,4-Difluoro-3-methoxybenzoic acid.

    Reduction: 2,4-Difluoro-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Difluoro-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

    2,4-Difluorobenzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxybenzaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,4-Difluoro-3-methylbenzaldehyde: Substitutes a methyl group instead of a methoxy group, altering its chemical behavior.

Uniqueness: 2,4-Difluoro-3-methoxybenzaldehyde is unique due to the combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group, which provides a distinct reactivity profile and potential for diverse applications.

Properties

IUPAC Name

2,4-difluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEXKEWRNDNTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395495
Record name 2,4-Difluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-66-4
Record name 2,4-Difluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870837-66-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium diisopropyl amide (1.5M cyclohexane solution, 5.6 mL) was added dropwise to a THF (10 mL) solution of 2,6-difluoroanisole (1.00 g) at −72° C. under nitrogen atmosphere, and the reaction solution was agitated for 30 minutes. DMF (2.7 mL) was added to the reaction mixture, the reaction solution was agitated for 30 minutes at −78° C., and then agitated at room temperature for 1 hour. Water and ethyl acetate were added to the reaction mixture, and the organic layer was partitioned. The organic layer was washed with a saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate system) and 433 mg of the title compound was obtained.
Quantity
5.6 mL
Type
reactant
Reaction Step One
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10 mL
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1 g
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reactant
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2.7 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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